molecular formula C6H4N2O2S B2558740 1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1368179-46-7

1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2558740
CAS No.: 1368179-46-7
M. Wt: 168.17
InChI Key: WKVRMDRTLFQISW-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1368179-46-7) is a high-value fused heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. With a molecular formula of C6H4N2O2S and a molecular weight of 168.17 g/mol, this compound features a privileged thienopyrazole scaffold, recognized for its diverse pharmacological potential . The fusion of the thiophene and pyrazole rings creates a unique structure that is synthetically accessible and exhibits favorable "drug-like" properties, making it an attractive core for generating libraries of novel therapeutic agents . This carboxylic acid-functionalized scaffold is particularly valuable for the design and synthesis of molecules targeting a range of diseases. The thieno[2,3-c]pyrazole core has been investigated in the development of agents for cancer, viral infections, microbial pathogens, and inflammatory conditions . Its significant research utility is highlighted by the fact that analogous structures, such as 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2-Mercapto-ethyl)-amide, have been identified as bioactive compounds with defined mechanisms, including activity as caspase-1 inhibitors . The carboxylic acid group at the 5-position provides a critical synthetic handle for further derivatization, allowing researchers to readily create amides, esters, and other derivatives to explore structure-activity relationships and optimize pharmacological profiles . Researchers can employ multi-step synthesis from pyrazole precursors or cyclocondensation reactions, such as the Gewald reaction, to access this core structure efficiently . As with all our biochemicals, this product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-2-7-8-5(3)11-4/h1-2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVRMDRTLFQISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Significance of Thienopyrazole Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals. nih.gov The history of drug discovery is deeply intertwined with the exploration of these structures, with nitrogen-containing heterocycles being particularly prominent in over 60% of unique small-molecule drugs approved by the FDA. nih.gov

The individual components of the thienopyrazole scaffold, thiophene (B33073) and pyrazole (B372694), each have a rich history in medicinal chemistry. Thiophene, a sulfur-containing five-membered ring, is a key structural element in numerous blockbuster drugs, including the antiplatelet agent clopidogrel (B1663587) (Plavix) and the antipsychotic olanzapine (B1677200) (Zyprexa). ethernet.edu.et Similarly, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The commercial success of the pyrazole-containing anti-inflammatory drug Celecoxib highlighted the therapeutic potential of this ring system. nih.gov

The fusion of these two important heterocycles into a single thienopyrazole molecule creates a novel scaffold with a unique electronic distribution and three-dimensional shape, offering new possibilities for interaction with biological targets. researchgate.net Thienopyrazoles exist in three isomeric forms—thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole—each providing a distinct structural framework for drug design. mdpi.com The thieno[2,3-c]pyrazole isomer, in particular, has emerged as a desirable scaffold in the development of agents targeting cancer, viral infections, microbial pathogens, and inflammatory conditions. mdpi.com The inherent "drug-like" properties and synthetic accessibility of this fused ring system have made it an attractive starting point for the generation of compound libraries aimed at discovering new therapeutic leads.

Overview of Research Trajectories for the 1h Thieno 2,3 C Pyrazole 5 Carboxylic Acid Core

Core Scaffold Synthesis: Innovative Approaches and Reaction Mechanisms

Multi-Step Synthesis from Precursor Molecules

A common and effective strategy for the synthesis of the this compound scaffold involves a multi-step sequence starting from readily available pyrazole (B372694) precursors. This approach allows for the systematic construction of the fused ring system with a high degree of control over the substitution pattern.

One notable pathway commences with a substituted pyrazole, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. This starting material can be converted to the corresponding chloronitrile via an oxime intermediate. Subsequent reaction of the chloronitrile with methyl thioglycolate leads to the formation of methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. researchgate.net This key intermediate then serves as a versatile platform for further modifications.

Another example involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-ethyl thioglycolate in the presence of a sodium alkoxide to yield the corresponding thieno[2,3-c]pyrazole-5-carboxylate ester. researchgate.net This ester can then be hydrolyzed to the desired carboxylic acid. These multi-step approaches, while sometimes lengthy, offer the advantage of building complexity in a controlled manner.

Starting MaterialKey ReagentsIntermediate(s)Final Product (Derivative)
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde1. Hydroxylamine2. Acetic anhydride3. Methyl thioglycolateOxime, ChloronitrileMethyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate researchgate.net
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde2-Ethyl thioglycolate, Sodium alkoxide-Thieno[2,3-c]pyrazole-5-carboxylate ester researchgate.net

Cyclocondensation Reactions in Thienopyrazole Formation

Cyclocondensation reactions represent a powerful and convergent approach to the synthesis of the thieno[2,3-c]pyrazole scaffold. These reactions typically involve the formation of the thiophene (B33073) ring onto a pre-existing pyrazole core, or vice-versa.

The Gewald reaction is a prominent example of a cyclocondensation reaction utilized in the synthesis of thiophene rings. nih.gov In the context of thienopyrazole synthesis, a suitably functionalized pyrazolone (B3327878) can undergo a Gewald reaction with sulfur and a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base like triethylamine. nih.gov This one-pot, three-component reaction provides a direct route to highly substituted aminothienopyrazoles.

Another cyclocondensation strategy involves the reaction of a hydrazine (B178648) derivative with a β-ketoester or a 1,3-dicarbonyl compound to form the pyrazole ring, followed by the construction of the fused thiophene ring. nih.govbeilstein-journals.org The regioselectivity of the initial pyrazole formation can often be controlled by the nature of the substituents on the dicarbonyl compound. nih.gov

Reaction TypeReactantsKey ConditionsProduct Type
Gewald ReactionN-phenyl pyrazolone, Sulfur, MalononitrileTriethylamine, Ethanol, RefluxAmino cyano derivative of thienopyrazole nih.gov
Cyclocondensation1,3-Dicarbonyl compound, Substituted hydrazineVariesSubstituted pyrazole nih.gov

Regioselective Synthesis Strategies

Achieving the desired regiochemistry, specifically the [2,3-c] fusion of the thiophene and pyrazole rings, is a critical challenge in the synthesis of this heterocyclic system. Regioselective synthesis strategies are therefore of paramount importance.

The choice of starting materials and reaction conditions plays a crucial role in directing the regiochemical outcome. For instance, the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles. nih.gov The electronic and steric properties of the substituents on both reactants can be manipulated to favor the formation of the desired isomer.

In the context of building the thiophene ring onto a pyrazole precursor, the presence of specific activating and directing groups on the pyrazole ring can facilitate regioselective annulation. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at a specific position on the pyrazole ring, which can then be elaborated to form the fused thiophene ring. nih.gov

Functionalization and Derivatization at Key Positions of the this compound System

Once the core this compound scaffold is synthesized, its properties can be fine-tuned through functionalization and derivatization at various key positions. The pyrazole nitrogen (N1) and the thiophene ring carbons (C2 and C3) are primary targets for such modifications.

Substitution at the Pyrazole Nitrogen (N1)

The nitrogen atom at the N1 position of the pyrazole ring is a common site for introducing a wide range of substituents. This is typically achieved through N-alkylation or N-arylation reactions. These modifications can significantly impact the electronic properties and biological activity of the molecule.

For example, the synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid highlights the introduction of a methyl group at the N1 position. nih.govalfa-chemistry.com Similarly, numerous examples exist where an aryl group, such as a phenyl or a substituted phenyl group (e.g., 4-chlorophenyl), is attached to the N1 nitrogen. researchgate.netnih.gov The choice of the substituent at N1 can be dictated by the synthetic strategy, often being incorporated in the initial pyrazole precursor.

PositionType of SubstitutionExample Substituent(s)
N1AlkylationMethyl nih.govalfa-chemistry.com
N1ArylationPhenyl, 4-Chlorophenyl researchgate.netnih.gov

Modifications at the Thiophene Ring (C2, C3)

Halogenation is a common transformation carried out on the thiophene ring. For instance, bromination can be achieved to introduce a bromine atom at the C3 position, yielding 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. smolecule.com This halogenated derivative can then serve as a versatile intermediate for further cross-coupling reactions to introduce a variety of substituents.

Furthermore, the synthesis of derivatives with substituents such as methyl and trifluoromethyl groups at the C3 position has been reported, leading to compounds like 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. scbt.comnih.gov These examples demonstrate the feasibility of introducing diverse functional groups onto the thiophene ring, thereby expanding the chemical space accessible from the core scaffold.

PositionType of ModificationExample SubstituentResulting Compound
C3HalogenationBromo3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid smolecule.com
C3AlkylationMethyl1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid nih.govalfa-chemistry.com
C3TrifluoromethylationTrifluoromethyl1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid scbt.comnih.gov

Carboxylic Acid Functional Group Transformations (C5)

The carboxylic acid moiety at the 5-position of the 1H-thieno[2,3-c]pyrazole ring is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives, including esters, amides, and carbohydrazides. These transformations are crucial for developing compounds with tailored pharmacological profiles.

A primary modification involves the conversion of the carboxylic acid to its corresponding ester. For instance, methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can be synthesized from the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with methyl thioglycolate. researchgate.net This esterification process is a fundamental step that often precedes further derivatization.

One of the most significant transformations of the C5-ester is its conversion to a carbohydrazide (B1668358) through hydrazinolysis. researchgate.net The reaction of a thieno[2,3-c]pyrazole-5-carboxylate with hydrazine hydrate (B1144303) yields the corresponding thieno[2,3-c]pyrazole-5-carbohydrazide. researchgate.net This carbohydrazide is a critical intermediate for creating more complex heterocyclic systems. For example, it can undergo cyclization with various aromatic carboxylic acids to produce (5-Aryl-1,3,4-oxadiazol-2-yl)-1H-thieno[2,3-c]pyrazoles. researchgate.net The synthesis of N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide highlights the utility of this intermediate in creating diverse molecular structures. mdpi.com

Furthermore, the carboxylic acid can be converted into various amides. The reaction between a thiophene-based carboxylic acid and pyrazole amines is a common method for forming pyrazole-thiophene carboxamides. nih.gov This amide bond formation is a versatile strategy for expanding the chemical space of thienopyrazole derivatives. The direct conversion of a pyrazole carboxylic acid to its acid chloride provides a highly reactive intermediate that readily forms esters or amides upon reaction with alcohols or amines, respectively. researchgate.net

Starting Functional GroupReagent/ConditionResulting Functional GroupExample ProductEster (at C5)Hydrazine HydrateCarbohydrazideThieno[2,3-c]pyrazole-5-carbohydrazide researchgate.netCarbohydrazide (at C5)Aromatic Carboxylic Acids1,3,4-Oxadiazole(5-Aryl-1,3,4-oxadiazol-2-yl)-1H-thieno[2,3-c]pyrazoles researchgate.netCarboxylic Acid (at C5)AmineAmidePyrazole-thiophene carboxamides nih.govCarboxylic Acid (at C5)Thionyl Chloride, then AlcoholEsterPyrazole-3-carboxylate esters researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes for Thienopyrazole Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. nih.gov These strategies focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.

Microwave-assisted synthesis has emerged as a powerful green tool in organic chemistry. nih.gov This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com The synthesis of heterocyclic compounds, including pyrazole derivatives, can be accelerated under microwave irradiation, making it an energy-efficient alternative. nih.gov

One-pot multicomponent reactions represent another cornerstone of green chemistry, valued for their high atom economy and operational simplicity. nih.gov These reactions allow for the synthesis of complex molecules like pyrano[2,3-c]pyrazoles from simple, readily available starting materials in a single synthetic step. nih.gov This approach reduces the need for isolating intermediates, thereby saving solvents, energy, and time. nih.gov

The development and use of sustainable and recyclable catalysts is a key focus in green synthesis. For example, a heterogeneous Brønsted acid nanocatalyst derived from natural asphalt (B605645) has been successfully used for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.govrsc.org This type of catalyst is not only derived from a renewable resource but can also be easily separated from the reaction mixture and reused multiple times without significant loss of activity. nih.govrsc.org

Furthermore, the choice of solvent is critical. The use of environmentally benign solvents, such as water, is highly desirable. nih.govrsc.org Performing multicomponent reactions in water at room temperature significantly enhances the sustainability of the synthetic process by eliminating the need for volatile and often toxic organic solvents. nih.gov

Green Chemistry ApproachPrincipleBenefitsMicrowave-Assisted SynthesisUsing microwave energy for heating. nih.govmdpi.comReduced reaction times, higher yields, energy efficiency. nih.govOne-Pot Multicomponent ReactionsCombining three or more reactants in a single step to form a final product. nih.govHigh atom economy, reduced waste, operational simplicity. nih.govnih.govSustainable Heterogeneous CatalysisUsing recyclable catalysts derived from natural sources. nih.govrsc.orgEasy separation, reusability, reduced catalyst waste. nih.govUse of Green SolventsEmploying environmentally benign solvents like water. nih.govReduced toxicity and pollution, enhanced safety. rsc.org

Structure Activity Relationship Sar Studies and Rational Design of 1h Thieno 2,3 C Pyrazole 5 Carboxylic Acid Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The substitution pattern on the thieno[2,3-c]pyrazole core is a primary determinant of the pharmacological profile of its derivatives. nih.gov By methodically altering the functional groups at various positions on the bicyclic ring system, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

The introduction of aromatic and heteroaromatic moieties at different positions of the thieno[2,3-c]pyrazole nucleus has been a key strategy in modulating the biological activities of these compounds, leading to analogs with significant anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

For instance, the presence of a phenyl group, a common aromatic substituent, has been explored extensively. The compound 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has been noted for its potential pharmacological activities. ontosight.ai A derivative of this scaffold, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, demonstrated potent and selective cytotoxic effects against various cancer cell lines, underscoring the importance of the substituted phenyl group in its anticancer activity. mdpi.com

The position of these substituents is critical. SAR studies on related pyrazole (B372694) compounds have shown that the nature and position of substituents on an attached phenyl ring can significantly alter the compound's interaction with biological targets. nih.gov For example, in related pyrazole analogs, analogs with halogen groups on a phenyl ring were found to promote hydrophobic interactions with enzymes like monoamine oxidase-A (MAO-A). nih.gov

Heteroaromatic substituents also play a vital role. In studies of related fused pyrazole systems, the incorporation of rings like thiophene (B33073) or pyridine (B92270) has led to compounds with distinct biological profiles. mdpi.commdpi.com For example, a pyridin-4-yl substituent on a related pyrano[2,3-c]pyrazole core was found to inhibit the excited-state intramolecular proton transfer (ESIPT) process, a photochemical property that can be relevant for certain biological assays or imaging applications. mdpi.com These findings suggest that heteroaromatic rings can influence both the biological activity and the physicochemical properties of the parent compound.

Table 1: Influence of Aromatic and Heteroaromatic Substituents on Biological Activity This table is interactive. You can sort and filter the data.

Alkyl and halogen substitutions on the 1H-thieno[2,3-c]pyrazole-5-carboxylic acid framework are fundamental strategies for modulating biological activity. These modifications can influence the compound's steric profile, electronic properties, and lipophilicity, thereby affecting its binding affinity to target proteins.

Methyl groups are common alkyl substituents. Compounds such as 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and 1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid have been synthesized, indicating the exploration of methylation at both the N1 and C3 positions. uni.luuni.lu The introduction of a methyl group can impact the molecule's orientation within a binding pocket and its metabolic stability. nih.gov

Halogenation is another powerful tool in SAR studies. The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, at the 3-position has been shown to enhance binding to hydrophobic enzyme pockets. For example, derivatives of 1-methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid act as inhibitors of caspase-1, an enzyme involved in inflammation. SAR studies revealed that while this group enhances binding, increasing steric bulk at this position can reduce off-target effects, though it may also lower solubility.

Furthermore, direct halogenation with elements like bromine has been utilized. The compound 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid serves as a key intermediate for further chemical modifications, such as Suzuki couplings, allowing for the introduction of a wide array of other functional groups at the 3-position. This highlights the dual role of halogen substituents as both modulators of activity and synthetic handles for creating chemical diversity.

Table 2: Effect of Alkyl and Halogen Substitutions This table is interactive. You can sort and filter the data.

Identification of Pharmacophoric Features within the this compound Framework

A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to exert a specific biological effect. For the this compound scaffold, several key features have been identified as crucial for its interaction with various biological targets.

The bicyclic thienopyrazole core itself is a primary pharmacophoric element, acting as a rigid scaffold that properly orients the appended functional groups for optimal target interaction. mdpi.com This planar system is a recurring motif in compounds with kinase inhibitory activity. mdpi.com

Specific functional groups are critical for activity. The carboxylic acid group at the C5 position is a key feature, acting as an electron-withdrawing group that enhances the molecule's reactivity. It can also serve as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a target's active site.

The substituent at the C3 position is another critical determinant of activity. For instance, in a series of Aurora kinase inhibitors, a 3-amino group on the thieno[2,3-c]pyrazole core was found to be essential for potent inhibitory activity. researchgate.net This highlights the 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid framework as a specific pharmacophore for kinase inhibition. researchgate.net In other contexts, such as caspase-1 inhibition, an electron-withdrawing group like trifluoromethyl at the C3 position was found to be a key pharmacophoric feature for enhanced binding.

Conformational Analysis and its Implications for Ligand-Target Interactions

Conformational analysis provides insight into the three-dimensional shape of a molecule and its flexibility, which are critical for understanding how it fits into the binding site of a biological target. The this compound core is largely planar, but the substituents can adopt various conformations that influence binding.

X-ray crystallography and computational modeling are powerful tools for this analysis. The crystal structure of a caspase-1 inhibitor based on this scaffold revealed its binding interactions at an allosteric site. Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict these binding modes, assessing key interactions such as hydrogen bonding and π-π stacking between the ligand and the receptor. For example, docking studies on a related thiepino-pyrazole derivative targeting the Epidermal Growth Factor Receptor (EGFR) showed that the compound was stabilized by hydrogen bond interactions with the amino acid residue MET769. nih.gov

In a related pyrano[2,3-c]pyrazole system, single-crystal X-ray analysis provided precise details on the molecule's conformation, showing that the core ring system was planar while attached phenyl and pyridinyl substituents were slightly distorted from this plane. mdpi.com Such analyses are invaluable for rational drug design, as they allow for the optimization of ligand-target complementarity by modifying the structure to improve its conformational fit within the binding site.

Pharmacological Investigations and Elucidation of Molecular Mechanisms for 1h Thieno 2,3 C Pyrazole 5 Carboxylic Acid Derivatives

In Vitro Assessment of Biological Activities

Anti-inflammatory Potential and Associated Pathways

Derivatives of the thieno[2,3-c]pyrazole nucleus have demonstrated notable anti-inflammatory properties. nih.govnih.gov The fusion of the thiophene (B33073) and pyrazole (B372694) rings is considered a promising strategy for developing new anti-inflammatory agents. rjpbr.com Studies have shown that certain newly synthesized thieno[2,3-c]pyrazole compounds possess high anti-inflammatory activity. nih.gov For instance, the anti-inflammatory potential of some derivatives was demonstrated using the carrageenan-induced rat paw edema assay, a standard in vivo model for evaluating anti-inflammatory effects. nih.gov

While specific in vitro pathway analysis for 1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives is not extensively detailed in the provided literature, the mechanism of structurally related compounds offers insight. For example, some pyrazole-containing compounds are known to act as selective COX-2 inhibitors. scilit.comresearchgate.net Research on related thieno[2,3-d]pyrimidines has shown they can significantly reduce the concentration of prostaglandin (B15479496) E2 (PGE2) in blood serum, a key mediator of inflammation. cu.edu.eg This suggests that the anti-inflammatory effects of thieno[2,3-c]pyrazole derivatives may be linked to the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis. Some thienopyrazoles are also explored for inhibiting phosphodiesterase 7 (PDE7), which is implicated in inflammatory and immunological diseases. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

The thieno[2,3-c]pyrazole scaffold is a recognized pharmacophore for developing agents with antimicrobial activity. mdpi.comnih.gov A variety of derivatives have been synthesized and screened against pathogenic microbes, revealing significant efficacy.

Antibacterial Activity Studies have demonstrated that certain thieno[2,3-c]pyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of novel 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazoles were screened for their effects on various bacterial strains. nih.gov Similarly, research on other fused pyrazole systems has identified compounds active against Escherichia coli, Bacillus megaterium, and Bacillus subtilis. nih.gov Structurally related thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have also shown moderate activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. japsonline.com One thieno[2,3-d]pyrimidinedione derivative displayed potent activity (MIC values of 2–16 mg/L) against multidrug-resistant Gram-positive pathogens, including MRSA and VRE. nih.gov

Antifungal Activity In addition to antibacterial effects, many thieno[2,3-c]pyrazole compounds have shown remarkable antifungal activity. nih.gov The evaluation of newly synthesized derivatives has confirmed their potential as fungicidal agents. nih.govnih.gov For instance, a study on thieno[2,3-b]thiophene (B1266192) derivatives containing a pyrazole moiety found one compound to be more potent than the standard drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.gov The azole moiety, a component of the pyrazole ring, is a well-established pharmacophore in many widely used antifungal drugs. scielo.org.mx

Antiviral Properties

Thienopyrazole compounds, as a class, have been recognized for their potential as antiviral agents. mdpi.comontosight.ainih.gov The pyrazole nucleus is a core component of various molecules investigated for antiviral applications. nih.gov However, specific in vitro studies detailing the antiviral efficacy and mechanisms of this compound derivatives against particular viruses are not extensively covered in the available research. Further investigation is required to fully characterize their antiviral spectrum and mode of action.

Antitumor Activity and Cell Proliferation Inhibition

The thieno[2,3-c]pyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents. mdpi.comnih.gov Derivatives have shown potent and selective cytotoxic effects against a wide array of human cancer cell lines. mdpi.comresearchgate.net

A notable example is the thieno[2,3-c]pyrazole derivative identified as Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide). mdpi.com This compound induced cell death at low micromolar and even nanomolar concentrations across a panel of 17 human cancer cell lines, with greater selectivity for cancer cells compared to non-cancerous human fibroblast cells. mdpi.comnih.gov The cytotoxic effects were observed after 24, 48, and 72 hours of exposure. mdpi.com

Mechanistic studies revealed that the antitumor activity of Tpz-1 involves multiple cellular pathways. The compound was found to interfere with cell cycle progression, leading to an increase of cells in the sub-G0-G1 phase (indicative of DNA fragmentation) and a loss of cells in the G2-M phase. nih.gov Furthermore, Tpz-1 was shown to disrupt microtubule and mitotic spindle formation, critical processes for cell division. mdpi.com The primary mode of cell death induced by Tpz-1 in HL-60 acute myeloid leukemia cells was identified as apoptosis, confirmed by the activation of caspase-3/7, accumulation of reactive oxygen species, and loss of mitochondrial integrity, suggesting the involvement of the intrinsic apoptotic pathway. mdpi.com

Table 1: In Vitro Cytotoxicity of Tpz-1 Against Various Human Cancer Cell Lines
Cell LineCancer TypeCC₅₀ (µM) after 48hSelectivity Index (SI)
NALM6B-cell precursor leukemia0.2425.5
RamosBurkitt's lymphoma0.3020.4
RPMI-8226Multiple myeloma0.3318.5
HL-60Acute Myeloid Leukemia0.639.7
CEMT-cell leukemia0.2524.4
MM.1SMultiple myeloma0.827.5
MM.1RMultiple myeloma0.787.8
*Data sourced from a study on a novel thienopyrazole derivative.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCXYB13yLTFBU1Jfa5-T3xE3ixrGpbaonJnt0LdQ8PtpEVbVox8Kn40IgctLYy4YNc0GPYIhAnCEJ9Hb7to-msFzrFXcdMV3C3tqCrM-_AprD6ixh3RyEyrBeGO-0VjmJgufhdZnqMRbdihrTjZICfQAyEmT1dJD-4nQCBg1V_1mSDjwpHhq9kF3cik7Qsxb6HGstiok0Yks4M21qv2J8LtXHHpNYpiPt1IgXFQinMOHkwJmuFJgUdZ7sUgFRJDs9492e1AR4%3D)] The Selectivity Index (SI) is calculated relative to non-cancerous Hs27 fibroblast cells.*

Specific Target Engagement and Mechanistic Insights

The pharmacological effects of this compound derivatives are often rooted in their ability to interact with specific molecular targets, particularly protein kinases, which play a central role in oncogenic signaling. mdpi.comnih.gov

Kinase Inhibition: Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), Interleukin-2 Inducible T-Cell Kinase (ITK)

Aurora Kinases Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy. researchgate.net A series of 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives have been identified as potent kinase inhibitors capable of blocking the cell cycle and inhibiting tumor cell proliferation, with specific activity against Aurora kinases. researchgate.net The development of these compounds highlights the potential of the thieno[2,3-c]pyrazole scaffold in targeting critical components of the mitotic machinery. researchgate.net

Epidermal Growth Factor Receptor (EGFR) EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive the proliferation and survival of cancer cells. nih.govnih.gov While direct inhibitory data for this compound derivatives on EGFR is limited, numerous structurally related pyrazole and thienopyrimidine compounds have been developed as potent EGFR inhibitors. nih.govrsc.orgfrontiersin.org For example, certain novel thienopyrimidine derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2. nih.gov One such compound was 1.18-fold more potent than the reference drug erlotinib (B232) in an EGFR inhibitory assay. nih.gov These findings suggest that the thieno[2,3-c]pyrazole core could be a viable scaffold for designing new EGFR inhibitors.

Interleukin-2 Inducible T-Cell Kinase (ITK) ITK is a non-receptor tyrosine kinase that plays a crucial role in T-cell signaling and is a therapeutic target for inflammatory and autoimmune diseases. nih.govresearchgate.net Unique thienopyrazole-indole inhibitors of ITK have been designed and synthesized based on a screening hit. nih.govpdbj.org Structure-based design and medicinal chemistry efforts led to the development of highly potent and selective thienopyrazole inhibitors of ITK. nih.gov For example, introducing a difluoromethyl substitution at the 5-position of the thienopyrazole ring resulted in a compound with high potency and selectivity. nih.govpdbj.org This demonstrates the utility of the thieno[2,3-c]pyrazole scaffold in creating targeted kinase inhibitors for immunomodulation. nih.govgoogle.com

Nuclear Receptor Modulation: Retinoic Acid-Related Orphan Receptor Gamma t (RORγt) Inverse Agonism

A significant area of investigation for thieno[2,3-c]pyrazole derivatives has been their activity as inverse agonists of the Retinoic Acid-Related Orphan Receptor Gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune diseases. nih.gov Consequently, the inhibition of RORγt activity is a promising therapeutic strategy for these conditions.

Research has revealed a novel class of potent, allosteric RORγt inverse agonists built around the thienopyrazole scaffold. nih.gov One prominent example, referred to as "compound 13" in a study by Glenmark Pharmaceuticals, demonstrated significant inverse agonistic activity. nih.gov This compound is a thienopyrazole analogue that binds to an allosteric pocket on RORγt, distinct from the orthosteric binding site. nih.gov This allosteric modulation presents a promising avenue for achieving greater selectivity over other nuclear receptors, a common challenge with orthosteric modulators. nih.gov

The binding mechanism of these thienopyrazole derivatives has been elucidated through X-ray crystallography. nih.gov The carboxylic acid moiety of compound 13, for instance, forms critical interactions with Q329 and the backbone amides of A497 and F498 in a loop between helices 11 and 12 of RORγt. nih.gov The presence of a methyl group on the thienopyrazole core introduces steric bulk that induces a conformational change in the receptor, specifically a shift in helix 4 and a displacement of helix 9. nih.gov This allosteric binding mode is responsible for the inverse agonistic effect, ultimately leading to the suppression of RORγt transcriptional activity. nih.gov

The interaction of these derivatives with the allosteric site has been shown to be non-competitive with endogenous ligands like cholesterol, further supporting the allosteric mechanism of action. nih.gov The inhibitory potency of compound 13 was not diminished, and was even slightly enhanced, in the presence of cholesterol. nih.gov

Binding Affinity and Potency of a Thienopyrazole RORγt Inverse Agonist (Compound 13)
ParameterValueComment
Binding SiteAllosteric PocketNon-competitive with orthosteric ligands. nih.gov
Key Interacting ResiduesQ329, A497, F498Interactions with the carboxylic acid moiety are crucial for binding. nih.gov
Conformational ChangeShift in helix 4 and displacement of helix 9Induced by the bulk of the thienopyrazole core. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE7)

While the thienopyrazole scaffold has been explored for various biological activities, there is currently a lack of specific research data on the direct inhibition of phosphodiesterase 7 (PDE7) by this compound derivatives. PDE7 is a key enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory and neurological disorders. researchgate.net

Broader studies on related heterocyclic scaffolds have shown promise in PDE inhibition. For instance, various pyrazole derivatives have been identified as potent inhibitors of other PDE subtypes, such as PDE4. lbl.gov Additionally, thienopyrimidine-based compounds have been developed as selective PDE5 inhibitors. These findings suggest that the thieno-fused heterocyclic systems have the potential to interact with the active sites of phosphodiesterases. However, dedicated studies are required to ascertain the specific inhibitory activity and selectivity of this compound derivatives against PDE7. A patent application has mentioned a thienopyrazole derivative with PDE7 inhibitory activity, but detailed scientific literature on this is scarce.

Interactions with RNA-Binding Proteins (e.g., TRBP)

There is currently no available scientific literature detailing the direct interaction of this compound derivatives with RNA-binding proteins such as the TAR RNA-binding protein (TRBP). RNA-binding proteins are crucial regulators of post-transcriptional gene expression, and their dysregulation is implicated in various diseases. Targeting these proteins with small molecules is an emerging area of therapeutic research. While some small molecules have been shown to modulate the function of RNA-binding proteins, the potential of the thienopyrazole scaffold in this context remains unexplored.

Selectivity Profiling and Off-Target Effects Research

The selectivity of a drug candidate is a critical factor in its therapeutic potential, as it minimizes the risk of off-target effects. For this compound derivatives acting as RORγt inverse agonists, selectivity against other nuclear receptors is a key consideration. The allosteric binding mode of these compounds offers a potential advantage in achieving high selectivity. nih.gov Orthosteric ligands often face challenges with selectivity due to the conserved nature of the ligand-binding pocket across different nuclear receptors. nih.gov

Studies on various RORγt inverse agonists have shown that it is possible to achieve high selectivity over other ROR isoforms (RORα and RORβ) and other nuclear receptors. mdpi.com For instance, the isoxazole (B147169) series of allosteric inverse agonists for RORγt displayed favorable selectivity with weak to no inhibition of PPARγ. nih.gov While specific selectivity data for a broad panel of receptors for this compound derivatives is not extensively published, the allosteric mechanism suggests a promising selectivity profile.

Regarding off-target effects, the broader thienopyrazole scaffold has been associated with other biological activities, including kinase inhibition. mdpi.com One study on a unique thieno[2,3-c]pyrazole derivative, Tpz-1, revealed interference with Src and MAP kinase pathways. nih.gov This suggests that kinase profiling would be an important aspect of the selectivity and off-target effect assessment for any therapeutic candidate from this class.

Selectivity and Off-Target Considerations for Thienopyrazole Derivatives
Target ClassPotential for InteractionRationale/Evidence
Other Nuclear Receptors (e.g., RORα, RORβ, PPARγ)Potentially high selectivityAllosteric binding to RORγt may not be conserved in other receptors. nih.govnih.gov
Kinases (e.g., Src, MAP kinases)Potential for off-target activitySome thienopyrazole derivatives have shown kinase inhibitory effects. mdpi.comnih.gov
Other PhosphodiesterasesUnknownRequires specific screening against a panel of PDE subtypes.

Computational Chemistry and Cheminformatics Approaches in 1h Thieno 2,3 C Pyrazole 5 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the mechanism of action of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives and for identifying potential biological targets.

Research has shown that derivatives of the thieno[2,3-c]pyrazole scaffold exhibit inhibitory activity against a range of enzymes, including kinases, which are often implicated in cancer and inflammatory diseases. researchgate.net For instance, docking studies of pyrazole (B372694) derivatives with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2) have revealed key binding interactions. nih.gov These studies demonstrate that the thieno[2,3-c]pyrazole core can fit into the ATP-binding pocket of these kinases, with the carboxylic acid group often forming crucial hydrogen bonds with key amino acid residues.

In a representative docking study, a derivative of this compound was docked into the active site of a protein kinase. The simulation predicted a low binding energy, indicating a stable ligand-receptor complex. The primary interactions were found to be hydrogen bonds formed by the carboxylic acid moiety with backbone amides of the hinge region of the kinase, a common binding motif for kinase inhibitors. Additionally, the bicyclic thienopyrazole ring system engaged in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex.

DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Compound A Kinase X-9.8Lys72, Glu91, Cys145Hydrogen Bond, Hydrophobic
Compound B Kinase Y-8.5Met120, Leu172Hydrophobic
Compound C Kinase Z-10.2Asp210, Arg155Hydrogen Bond, Ionic

This table presents hypothetical data based on typical findings in molecular docking studies of similar compounds.

These simulations are instrumental in predicting how structural modifications to the this compound scaffold might enhance binding affinity and selectivity for a particular target.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound. nih.gov These calculations provide valuable information on the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on structurally similar pyrazole-carboxylic acid derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov For this compound, the fused ring system and the electron-withdrawing carboxylic acid group significantly influence its electronic structure.

The Molecular Electrostatic Potential (MEP) map is another important output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP map typically shows a negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating these are prime sites for electrophilic attack and hydrogen bond donation. The hydrogen atom of the carboxylic acid and the N-H of the pyrazole ring show a positive potential (blue regions), making them susceptible to nucleophilic attack.

ParameterCalculated ValueSignificance
HOMO Energy -6.5 eVElectron-donating ability
LUMO Energy -2.0 eVElectron-accepting ability
HOMO-LUMO Gap 4.5 eVChemical reactivity and stability
Dipole Moment 3.2 DPolarity and solubility

This table presents representative data from DFT calculations on similar heterocyclic carboxylic acids.

These theoretical calculations are vital for understanding the intrinsic properties of the molecule, which in turn helps in predicting its behavior in biological systems and in designing derivatives with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies are instrumental in predicting the biological activity of newly designed compounds and in identifying the key structural features that govern their potency.

In a typical QSAR study, a set of thieno[2,3-c]pyrazole derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is used to build a predictive model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies).

For instance, a 3D-QSAR study using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional map of the regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for biological activity. Studies on related thieno[3,2-b]pyrrole-5-carboxamide inhibitors have demonstrated the utility of this approach. rsc.org These models can guide the rational design of new derivatives with enhanced activity by suggesting modifications at specific positions of the scaffold.

A hypothetical QSAR model for a series of this compound derivatives might reveal that:

Positive steric contribution at the C3 position of the pyrazole ring is beneficial for activity.

Negative electrostatic potential near the carboxylic acid group is crucial for binding.

Hydrophobic substituents on the phenyl ring at the N1 position enhance potency.

These insights allow medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby streamlining the drug discovery process.

Virtual Screening and De Novo Design of Novel this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold can be used as a query in these screenings to find novel compounds with similar structural features and potential biological activities. High-throughput screening of compound libraries has successfully identified cytotoxic thieno[2,3-c]pyrazole derivatives, highlighting the potential of this scaffold in anticancer drug discovery. researchgate.netnih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. The this compound core serves as an excellent starting point for de novo design. Algorithms can be used to "grow" new functional groups onto the scaffold or to link fragments in a way that optimizes interactions with the target's binding site. This approach allows for the exploration of novel chemical space and the design of compounds with improved drug-like properties.

For example, a de novo design program could use the thieno[2,3-c]pyrazole core as a base and add substituents that complement the shape and chemical environment of a kinase active site, leading to the design of highly potent and selective inhibitors. The exploration of different synthetic pathways to create diverse derivatives of the pyrazolo[1,5-a]thieno[2,3-e]pyrimidine scaffold demonstrates the practical application of expanding on a core structure to generate novel compounds. mdpi.com

Computational MethodApplication in ResearchOutcome
Virtual Screening Identification of novel kinase inhibitors.Hit compounds with potential for further development.
De Novo Design Generation of novel scaffolds with improved properties.Lead compounds with optimized binding and ADME profiles.
Scaffold Hopping Discovery of new chemical classes with similar activity.Novel intellectual property and diverse chemical matter.

Through these advanced computational strategies, the therapeutic potential of the this compound scaffold can be systematically explored and expanded, leading to the discovery of the next generation of innovative medicines.

Medicinal Chemistry Applications and Therapeutic Potential of 1h Thieno 2,3 C Pyrazole 5 Carboxylic Acid Derivatives

Lead Compound Identification and Optimization Strategies

The journey of drug discovery for thieno[2,3-c]pyrazole derivatives often begins with the identification of a "hit" or lead compound, typically through high-throughput screening (HTS) of small molecule libraries. mdpi.comnih.gov A notable example is the discovery of Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), which was identified after screening the ChemBridge DIVERset library and showed potent, selective cytotoxic effects against a panel of human cancer cell lines. mdpi.comnih.gov Such screening campaigns can identify initial compounds with promising biological activity, which then become the starting point for lead optimization. nih.gov

Once a lead compound is identified, the process of optimization begins, guided by structure-activity relationship (SAR) studies. SAR involves systematically modifying the chemical structure of the lead compound and evaluating how these changes affect its biological activity and properties. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic characteristics. nih.govnih.gov

For instance, in the development of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key cancer target, SAR studies were crucial. nih.gov Starting from the core carboxylic acid, various amine moieties were introduced via an amide linkage. The resulting derivatives were tested for their inhibitory activity against the A549 human lung cancer cell line. This systematic modification revealed that the nature of the substituent on the amide nitrogen significantly influenced the compound's potency. nih.gov

The table below illustrates a selection of findings from such an optimization study, demonstrating how modifications to the R group impact the inhibitory concentration (IC₅₀).

CompoundR GroupIC₅₀ (μmol·L⁻¹) on A549 Cells
6a 4-methylpiperazin-1-yl31.21 ± 3.26
6d 4-phenylpiperazin-1-yl18.52 ± 2.01
6g 4-(2-methoxyphenyl)piperazin-1-yl9.68 ± 1.95
6j 4-(pyridin-2-yl)piperazin-1-yl15.43 ± 1.88

This table showcases the structure-activity relationship for a series of thienopyrazole derivatives, where modifications to the R group led to the identification of compound 6g as the most potent EGFR inhibitor in this series. Data sourced from nih.gov.

These SAR studies provide critical insights, allowing medicinal chemists to refine the molecular structure to achieve a better fit and interaction with the biological target, ultimately leading to the selection of a candidate for further development. mdpi.com

Bioisosteric Replacement of the Carboxylic Acid Group in Thienopyrazoles

The carboxylic acid group is a common pharmacophore in drug design, as it can form strong hydrogen bonds and electrostatic interactions with biological targets. rug.nl However, its presence can also introduce challenges, such as poor membrane permeability due to its ionizable nature at physiological pH, and potential metabolic instability. rug.nlnih.gov To overcome these drawbacks while retaining the desired biological activity, medicinal chemists often employ a strategy known as bioisosteric replacement. nih.gov This involves substituting the carboxylic acid with a different functional group (a bioisostere) that has similar physicochemical properties. rug.nl

One of the most widely used nonclassical bioisosteres for a carboxylic acid is the tetrazole ring. beilstein-journals.orgnih.gov The tetrazole group mimics the carboxylic acid in several key ways: both are acidic, with similar pKa values, and can exist as planar anions at physiological pH, allowing them to engage in similar interactions with a target receptor. rug.nlresearchgate.net However, the tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can improve a compound's ability to cross cell membranes. rug.nl Furthermore, tetrazoles are typically more resistant to metabolic degradation pathways. researchgate.net

The rationale for this replacement is summarized in the comparative properties below.

Functional GroupTypical pKaKey Characteristics
Carboxylic Acid~4.2 - 4.4Planar, anionic at physiological pH, acts as H-bond acceptor. rug.nl
1H-Tetrazole~4.5 - 4.9Planar, anionic at physiological pH, acts as H-bond acceptor, increased lipophilicity and metabolic stability compared to carboxylate. rug.nlresearchgate.net

This table compares the key physicochemical properties of a carboxylic acid and its tetrazole bioisostere, highlighting the similarities in acidity that allow for functional mimicry. Data sourced from rug.nlresearchgate.net.

Other functional groups that have been successfully used as carboxylic acid bioisosteres include hydroxamic acids, 3-hydroxyisoxazoles, and tetrazolones, each offering a unique profile of acidity, geometry, and metabolic stability. rsc.orgnih.gov The choice of bioisostere is context-dependent, and successful replacement often requires screening a panel of options to find the optimal surrogate for a specific drug-target interaction. nih.gov This strategy allows for the fine-tuning of a molecule's properties to enhance its drug-like characteristics without compromising its essential binding interactions.

Development of Prodrugs and Targeted Delivery Systems

For derivatives of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid, the inherent polarity of the carboxylic acid group can limit oral bioavailability and penetration across biological membranes, such as the blood-brain barrier. google.com A well-established medicinal chemistry strategy to address this issue is the development of prodrugs. uobabylon.edu.iq A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. scirp.org

These ester prodrugs are designed to be stable in the aqueous environment of the digestive system but are readily cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues to regenerate the active carboxylic acid parent drug at or near its site of action. uobabylon.edu.iqnih.gov The rate of this hydrolysis can be controlled by manipulating the steric and electronic properties of the alcohol moiety used to form the ester, allowing for control over the drug's release profile. uobabylon.edu.iq

The conceptual strategy is illustrated below.

Compound TypeStructure (R = Thienopyrazole Core)Key PropertyIn Vivo Fate
Parent Drug R-COOHPolar, potentially low membrane permeabilityActive form
Ester Prodrug R-COOR' (e.g., R' = Ethyl)More lipophilic, enhanced membrane permeabilityHydrolyzed by esterases to release the active parent drug (R-COOH)

This table illustrates the basic principle of an ester prodrug strategy for a carboxylic acid-containing drug. The prodrug enhances permeability and is converted back to the active parent drug in the body.

This approach has been successfully applied to numerous classes of drugs to improve their delivery and efficacy. google.comnih.gov For thienopyrazole-based therapeutics, this strategy holds the potential to overcome pharmacokinetic hurdles associated with the carboxylic acid functional group.

Fragment-Based Drug Discovery (FBDD) Leveraging the Thienopyrazole Core

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying starting points for drug development. youtube.com Instead of screening large, complex "drug-like" molecules, FBDD involves screening libraries of very small, low-complexity molecules known as "fragments" for binding to a biological target. nih.gov These fragments typically adhere to the "Rule of Three" (Ro3), which provides general guidelines for their physicochemical properties. nih.gov

"Rule of Three" ParameterGuideline
Molecular Weight≤ 300 Da
cLogP (lipophilicity)≤ 3
Number of Hydrogen Bond Donors≤ 3
Number of Hydrogen Bond Acceptors≤ 3

This table outlines the general physicochemical properties of compounds used in fragment libraries, known as the "Rule of Three."

The rigid, bicyclic 1H-thieno[2,3-c]pyrazole scaffold is an attractive candidate for inclusion in fragment libraries. Its defined structure provides a solid anchor for binding to a protein target, and the various positions on the rings offer clear vectors for chemical elaboration. nih.gov

Once a fragment containing the thienopyrazole core is identified as a "hit" through biophysical screening methods like X-ray crystallography or surface plasmon resonance (SPR), the optimization process begins. youtube.com A common strategy is "fragment growing," where medicinal chemists systematically add chemical substituents to the fragment core. These new groups are designed to extend into adjacent pockets of the protein's binding site, forming additional favorable interactions and thereby increasing the compound's binding affinity and potency. nih.gov For a thienopyrazole hit, this could involve adding substituents to the phenyl ring or modifying other positions on the heterocyclic core to improve its interaction with the target protein. This iterative process of design, synthesis, and testing allows for the efficient evolution of a low-affinity fragment hit into a potent lead compound.

Emerging Research Frontiers and Future Directions for 1h Thieno 2,3 C Pyrazole 5 Carboxylic Acid Compounds

Novel Synthetic Methodologies and Scalability Studies

The development of efficient and versatile synthetic routes is paramount for the exploration and production of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives. Current research focuses on creating novel methodologies that offer improved yields, greater structural diversity, and pathways amenable to large-scale production.

One established and effective method involves the cyclocondensation of substituted pyrazole (B372694) precursors. For instance, the synthesis of methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is achieved by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with methyl thioglycolate. researchgate.net This approach highlights a common strategy where the core scaffold is built from a pre-formed, functionalized pyrazole ring. researchgate.net Subsequent hydrazinolysis of the resulting ester can yield carbohydrazide (B1668358) derivatives, which serve as versatile intermediates for further functionalization. researchgate.net

Another key synthetic strategy starts with a thiophene (B33073) building block. The thieno[2,3-c]pyrazole system can be constructed through the cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303), typically under reflux conditions in an acidic solvent system.

While these laboratory-scale syntheses are well-documented, a significant frontier is the development of scalable processes suitable for industrial production. Scalability studies are crucial for translating a promising compound from the research bench to clinical application. These studies would involve:

Process Optimization: Investigating reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and purity while minimizing reaction time and waste.

Flow Chemistry: Exploring the use of continuous flow reactors, which can offer better control over reaction conditions, improved safety for exothermic reactions, and easier scalability compared to traditional batch processes.

Catalyst Selection: Identifying more efficient, cost-effective, and environmentally benign catalysts, potentially moving away from stoichiometric reagents to catalytic systems. d-nb.info

Purification Strategies: Developing robust and scalable purification methods, such as crystallization, to replace chromatographic techniques that are often impractical for large quantities.

Although specific large-scale synthesis protocols for this compound are not yet widely published, the development of practical, one-pot protocols for related pyrazole syntheses demonstrates the feasibility and importance of this research direction. researchgate.net Future work will likely focus on adapting these principles to the thienopyrazole scaffold to ensure a reliable and cost-effective supply for advanced preclinical and clinical investigations.

Advanced Pharmacological Screening and Multi-Target Approaches

The therapeutic potential of this compound derivatives has been significantly illuminated through advanced pharmacological screening techniques, which have revealed their ability to interact with multiple biological targets. This polypharmacology is increasingly seen as a desirable trait for treating complex multifactorial diseases like cancer. mdpi.com

A prime example of advanced screening is the high-throughput screening (HTS) of a small molecule library that led to the discovery of a unique thieno[2,3-c]pyrazole derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide). nih.gov This screening identified Tpz-1 as a potent cytotoxic agent against a panel of 17 human cancer cell lines, inducing cell death at low micromolar concentrations. nih.gov

Subsequent mechanistic studies revealed that Tpz-1 exerts its anticancer effects through a multi-targeted mechanism of action. It was found to interfere with cell cycle progression and modulate the activity of numerous protein kinases critical for cancer cell survival and proliferation. nih.gov This multi-target approach, where a single molecule engages several disease-relevant targets, can lead to enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. mdpi.comresearchgate.net The identified molecular targets for the thieno[2,3-c]pyrazole scaffold are diverse, underscoring its broad therapeutic potential. nih.govnih.gov

Target ClassSpecific TargetObserved Effect/ActivityReference
Kinasesp38, CREB, Akt, STAT3Reduced phosphorylation nih.gov
KinasesFgr, Hck, ERK 1/2Induced hyperphosphorylation nih.gov
KinasesAurora kinase (AURK)Inhibition nih.gov
KinasesKDR (VEGFR-2)Submicromolar inhibition nih.gov
KinasesCDK2, IGF-1RInhibition nih.gov
EnzymesPhosphodiesterase 7A (PDE7A)Inhibition (IC₅₀ = 38 nM)
EnzymesD-amino acid oxidaseInhibition (Ki = 210 nM)

Future research will likely employ more sophisticated screening platforms, such as phenotypic screening and proteomics-based approaches, to identify further targets and better understand the complex biological networks modulated by these compounds.

Integration of Artificial Intelligence and Machine Learning in Thienopyrazole Design

Key applications of AI/ML in the context of thienopyrazole design include:

Virtual High-Throughput Screening (vHTS): ML models can be trained on existing structure-activity relationship (SAR) data from known thienopyrazole compounds. These models can then rapidly screen vast virtual libraries of millions or even billions of potential molecules to identify those with the highest probability of being active against a specific target, dramatically reducing the time and cost associated with experimental screening. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new thienopyrazole derivatives from the ground up. These models can be constrained to generate molecules with specific desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles, thereby optimizing drug candidates before they are ever synthesized.

Predictive Modeling: AI can be used to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetic parameters. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to succeed in later stages of drug development.

SAR Interpretation: ML algorithms can analyze complex datasets to uncover subtle patterns and relationships between chemical structures and biological activity, providing novel insights that can guide the rational design of more effective analogs.

By leveraging these computational tools, researchers can explore the chemical space around the thienopyrazole scaffold more comprehensively and intelligently, leading to the faster identification of superior drug candidates.

Exploration of New Biological Targets and Disease Areas

While the primary focus for thieno[2,3-c]pyrazole derivatives has been oncology, their rich polypharmacology suggests potential applications across a range of other diseases. The core scaffold's ability to interact with diverse biological targets, particularly kinases and other enzymes, opens up promising new avenues for therapeutic development. nih.govmdpi.com

Future research is poised to explore the following areas:

Neurodegenerative Diseases: Chronic neuroinflammation and dysregulated kinase activity are hallmarks of neurodegenerative disorders like Alzheimer's and Parkinson's disease. semanticscholar.org Kinases such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in tau protein hyperphosphorylation in Alzheimer's, represent viable targets for thienopyrazole inhibitors. nih.gov The known anti-inflammatory properties of some thienopyrazole derivatives further support their investigation for treating neuroinflammatory conditions. mdpi.comnih.gov

Viral Diseases: The search for novel antiviral agents is a global health priority. Related heterocyclic scaffolds, such as pyranopyrazoles, have recently been identified as potential inhibitors of human coronaviruses. This suggests that libraries of thieno[2,3-c]pyrazole derivatives should be screened for activity against a broad spectrum of viruses, targeting viral enzymes or host factors essential for replication.

Metabolic Disorders: Kinase signaling pathways are central to the regulation of metabolism, and their dysfunction is linked to conditions like type 2 diabetes and obesity. Given the established profile of thienopyrazoles as kinase modulators, they could be repurposed or redesigned to target metabolic kinases, offering new strategies to combat these prevalent disorders. mdpi.com

Inflammatory and Autoimmune Diseases: The documented anti-inflammatory activity of certain thienopyrazoles provides a strong rationale for their development as treatments for chronic inflammatory diseases. researchgate.netmdpi.com By targeting key kinases in inflammatory signaling cascades, these compounds could offer alternatives to existing therapies.

Potential Disease AreaRationale / Key TargetsReference
Neurodegenerative Diseases (e.g., Alzheimer's)Inhibition of key kinases (e.g., GSK-3β), anti-inflammatory effects. nih.govnih.gov
Viral Infections (e.g., Coronaviruses)Activity of related pyrazole scaffolds against viral targets (e.g., proteases).
Metabolic Disorders (e.g., Diabetes)Modulation of kinases involved in metabolic signaling pathways. mdpi.com
Chronic Inflammatory DiseasesDemonstrated anti-inflammatory activity and inhibition of inflammatory kinases. researchgate.netmdpi.com

The exploration of these new indications, guided by advanced screening and computational methods, will be a critical component in realizing the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives, and how do reaction conditions influence product formation?

  • Methodological Answer : A common approach involves cyclocondensation of substituted pyrazole precursors with sulfur-containing reagents. For example, methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is synthesized by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol using anhydrous sodium carbonate as a base . Reaction temperature, solvent polarity, and base strength significantly affect regioselectivity and yield. Ethanol as a solvent facilitates nucleophilic substitution, while sodium carbonate aids in deprotonation.

Q. How can spectroscopic techniques and X-ray crystallography confirm the structure and purity of thieno[2,3-c]pyrazole derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NH/OH vibrations (broad bands at 3200–3400 cm⁻¹) are identified .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.0–8.5 ppm) and substituent effects. For example, compound 10 in shows NH₂ signals at δ 7.0 and 6.0 ppm .
  • X-ray Crystallography : Resolves absolute configuration and packing interactions. The crystal structure of a caspase-1 inhibitor (PDB: 2FQQ) revealed binding interactions at a 15 Å allosteric site, validated by mutation analysis .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the thieno[2,3-c]pyrazole scaffold modulate biological activity, particularly in enzyme inhibition?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances binding to hydrophobic enzyme pockets. For instance, 1-methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives inhibit caspase-1 by forming a disulfide bond with Cys331 at the dimer interface . Structure-activity relationship (SAR) studies show that steric bulk at this position reduces off-target effects but may lower solubility.

Q. What computational strategies are used to model the binding interactions of thieno[2,3-c]pyrazole derivatives with target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes. For caspase-1 inhibitors, ligand-receptor complexes from PDB 2FQQ are energy-minimized to assess hydrogen bonding and π-π stacking. Free energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .

Q. How can regioselectivity challenges in multi-step syntheses of thieno[2,3-c]pyrazole derivatives be addressed?

  • Methodological Answer : Regioselectivity is controlled via directing groups or protecting strategies. For example, bromine at the 3-position (e.g., 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid) acts as a leaving group for subsequent Suzuki couplings . Microwave-assisted synthesis reduces side reactions by accelerating reaction kinetics .

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